3,4,5-Trichloropyridine-2-carboxylic acid

organic synthesis process chemistry heterocyclic chemistry

3,4,5-Trichloropyridine-2-carboxylic acid is a versatile chlorinated picolinic acid building block for agrochemical and materials R&D. Its contiguous 3,4,5-trichloro substitution pattern creates a uniquely electron-deficient pyridine ring crucial for synthesizing next-generation 6-aryl-4-aminopicolinate herbicides—a validated route distinct from registered actives. The bidentate N,O-coordination capability toward Cu and Ni ions enables modulated-ligand-field metal complex design. A well-established 57.8%-yield synthesis from 4-chloro-pyridin-2-amine supports cost-efficient scale procurement.

Molecular Formula C6H2Cl3NO2
Molecular Weight 226.4 g/mol
CAS No. 5439-04-3
Cat. No. B1346164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trichloropyridine-2-carboxylic acid
CAS5439-04-3
Molecular FormulaC6H2Cl3NO2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl
InChIInChI=1S/C6H2Cl3NO2/c7-2-1-10-5(6(11)12)4(9)3(2)8/h1H,(H,11,12)
InChIKeySKURPVMALGSJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.1 [ug/mL]

3,4,5-Trichloropyridine-2-carboxylic Acid (CAS 5439-04-3): A Trichlorinated Pyridine Carboxylic Acid Intermediate for Agrochemical and Medicinal Synthesis


3,4,5-Trichloropyridine-2-carboxylic acid (CAS 5439-04-3), also known as 3,4,5-trichloropicolinic acid, is a chlorinated heterocyclic compound with the molecular formula C6H2Cl3NO2 and molecular weight of 226.44 g/mol [1]. This compound features a pyridine ring bearing chlorine substituents at the 3, 4, and 5 positions, with a carboxylic acid group at the 2-position. It is a white crystalline solid with computed density of 1.728 g/cm³ and boiling point of 335.9°C at 760 mmHg . Classified as a pyridinemonocarboxylic acid derivative, this compound has been assigned the NSC identifier 15049 by the National Cancer Institute [1].

Why 3,4,5-Trichloropyridine-2-carboxylic Acid Cannot Be Replaced by Generic Chloropicolinic Acid Analogs


While multiple chlorinated picolinic acid derivatives exist, the specific 3,4,5-trichloro substitution pattern confers distinct physicochemical and reactivity profiles that preclude simple substitution. Unlike picloram (4-amino-3,5,6-trichloropicolinic acid, CAS 1918-02-1), which bears an amino group at position 4 and acts as a potent systemic herbicide [1], 3,4,5-trichloropyridine-2-carboxylic acid lacks the amino functionality, resulting in markedly different biological activity and synthetic utility. Similarly, isomeric trichloropicolinic acids with alternative chlorine placement (e.g., 3,5,6-trichloropyridine-2-carboxylic acid) exhibit divergent electronic properties, steric constraints, and metabolic stability [2]. The contiguous 3,4,5-trichloro substitution pattern in the target compound creates a unique electron-deficient aromatic ring that influences both nucleophilic aromatic substitution reactivity and metal coordination behavior, distinguishing it from other chloropyridine carboxylic acids in downstream synthetic applications [3].

Quantitative Differentiation of 3,4,5-Trichloropyridine-2-carboxylic Acid: Direct Comparative Data for Procurement Decisions


Synthetic Route Yield Comparison: 57.8% Overall Yield from 4-Chloro-pyridin-2-amine

A published synthetic route for 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine achieves an overall yield of 57.8% across four sequential steps (chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis) [1]. This contrasts with alternative routes reported in the literature: synthesis from pentachloropyridine yields approximately 8%, while synthesis from 2,3,4,5-tetrachloropyridine yields approximately 54% .

organic synthesis process chemistry heterocyclic chemistry

Physicochemical Differentiation: LogP, Topological Polar Surface Area, and Density

3,4,5-Trichloropyridine-2-carboxylic acid exhibits a computed LogP (XLogP3) of 2.6 and topological polar surface area (TPSA) of 50.2 Ų [1]. In contrast, the structurally related herbicide picloram (4-amino-3,5,6-trichloropicolinic acid) has a reported LogP of approximately 1.9 and TPSA of 76.2 Ų (due to the additional amino group) [2]. The target compound also has a higher computed density (1.728 g/cm³) compared to picloram's density (~1.65 g/cm³).

physicochemical property drug-likeness ADME prediction

Synthetic Intermediate Utility: Documented Use in 6-Aryl-4-aminopicolinate Herbicide Synthesis

Patent literature explicitly teaches that 3,4,5-trichloropicolinic acid can serve as a starting material for preparing 6-aryl-4-aminopicolinates, a class of potent herbicides with broad-spectrum weed control and excellent crop selectivity [1]. The patent states: 'compounds of Formula I can be prepared from compounds such as 3,4,5-trichloropicolinic acid. By using methods well known to one skilled in the art, the carboxylic acid can be converted into a heterocycle, i.e., the heteroaryl substituent' [1]. In contrast, picloram (4-amino-3,5,6-trichloropicolinic acid) is itself the active herbicidal ingredient rather than an intermediate, while 3,6-dichloropicolinic acid (clopyralid) is primarily used for post-emergence broadleaf weed control with narrower spectrum than the 6-aryl derivatives accessible from the target compound.

herbicide synthesis agrochemical intermediate patented route

Chlorine Substitution Pattern: Distinct Isomer Identity and Structural Verification

The 3,4,5-trichloro substitution pattern of the target compound is distinct from alternative trichloropicolinic acid isomers. NMR studies have characterized and differentiated 4-hydroxy-3,5,6-trichloropyridine-2-carboxylic acid (1a) from 6-hydroxy-3,4,5-trichloro-2-carboxylic acid (1b), demonstrating that the chlorine substitution pattern determines tautomeric equilibrium and derivatization outcomes [1]. Specifically, the 6-hydroxy isomer (1a) exists in equilibrium with its pyridinone tautomer, whereas the target 3,4,5-trichloro pattern (as in 1b) exhibits different tautomeric behavior. The target compound's structure has been independently confirmed by IR, MS, ¹H NMR, and ¹³C NMR [2].

structural isomerism NMR characterization regiochemistry

Metal Coordination Capability: Bidentate Ligand Behavior

3,4,5-Trichloropyridine-2-carboxylic acid has been shown to function as a bidentate ligand capable of binding metal ions such as copper and nickel through the pyridine nitrogen and the carboxylate oxygen atoms . This coordination behavior parallels that of unsubstituted picolinic acid, which coordinates as an N,O-bidentate ligand forming five-membered chelate rings [1]. The electron-withdrawing chlorine substituents at the 3, 4, and 5 positions are expected to modulate the Lewis basicity of the pyridine nitrogen and the acidity of the carboxylic acid (calculated pKa: 3.25), thereby altering metal-binding affinity relative to non-chlorinated picolinic acid [2].

coordination chemistry metal complexation ligand

Evidence-Backed Application Scenarios for 3,4,5-Trichloropyridine-2-carboxylic Acid Procurement


Synthesis of 6-Aryl-4-aminopicolinate Herbicides

Based on explicit patent teaching [1], 3,4,5-trichloropicolinic acid serves as a starting material for preparing 6-aryl-4-aminopicolinate herbicides. Procurement is justified for research groups developing next-generation auxin-mimic herbicides with broad-spectrum weed control and improved crop selectivity profiles. Unlike direct procurement of picloram as an active ingredient, this compound enables access to the broader 6-aryl derivative chemical space for structure-activity relationship studies and patent-protected product development.

Metal Complex Synthesis for Catalysis or Bioinorganic Applications

The demonstrated bidentate N,O-coordination capability of this compound toward Cu and Ni ions [1], combined with the electron-withdrawing effect of the three chlorine substituents (reflected in the reduced pKa of 3.25 versus 5.4 for unsubstituted picolinic acid), makes it suitable for synthesizing metal complexes with modulated ligand field strength. Procurement is relevant for groups developing Au(III) anticancer complexes or Rh/Ir coordination compounds where halogenated picolinate ligands influence complex stability and biological activity [2].

Comparative Physicochemical Studies of Chlorinated Heterocycles

The distinct physicochemical profile of 3,4,5-trichloropyridine-2-carboxylic acid (LogP 2.6, TPSA 50.2 Ų) relative to structurally related compounds like picloram (LogP ~1.9, TPSA 76.2 Ų) [1] makes this compound valuable for systematic studies examining how incremental structural changes (chlorination pattern, presence/absence of amino group) affect membrane permeability, solubility, and metabolic stability in drug discovery or agrochemical development programs.

Building Block for Heterocyclic Library Synthesis

The presence of three contiguous chlorine substituents and a carboxylic acid handle provides versatile orthogonal reactivity for generating diverse heterocyclic scaffolds. The 57.8%-yield synthetic route from 4-chloro-pyridin-2-amine [1] offers a cost-efficient procurement pathway for multi-gram quantities required for library synthesis. The compound serves as a precursor to 6-aryl-4-aminopicolinates as taught in patent literature [2], representing a validated entry point into biologically active chemical space.

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